molecular formula C13H19NO B5709277 2-(4-methylphenyl)-N-(2-methylpropyl)acetamide

2-(4-methylphenyl)-N-(2-methylpropyl)acetamide

Cat. No.: B5709277
M. Wt: 205.30 g/mol
InChI Key: SODXUVIOPUNVDK-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(2-methylpropyl)acetamide is an organic compound with a molecular formula of C12H17NO It is a derivative of acetamide, where the acetamide group is substituted with a 4-methylphenyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(2-methylpropyl)acetamide typically involves the reaction of 4-methylacetophenone with isobutylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired acetamide derivative. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-N-(2-methylpropyl)acetamide:

    N-(4-methylphenyl)acetamide: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    N-(2-methylpropyl)acetamide: Lacks the 4-methylphenyl group, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the 4-methylphenyl and 2-methylpropyl groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)9-14-13(15)8-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODXUVIOPUNVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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